BenchChemオンラインストアへようこそ!

1-Methyl-1,4-dihydro-benzo[d][1,3]oxazin-2-one

Progesterone Receptor Antagonist Medicinal Chemistry Steroid Receptor Modulation

This N1-methyl-1,4-dihydro-benzo[d][1,3]oxazin-2-one is critical for achieving nanomolar potency in PR antagonist programs (IC50 5.0 nM). Its mono-oxo structure provides distinct reactivity over the 2,4-dione isomer (N-methylisatoic anhydride), ensuring reliable SAR. As a versatile scaffold for FXa and thrombin inhibitor optimization, the 95% purity grade reduces side reactions in late-stage functionalization. Choose precise chemical identity for valid biological data.

Molecular Formula C9H9NO2
Molecular Weight 163.17 g/mol
CAS No. 13213-95-1
Cat. No. B3039774
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Methyl-1,4-dihydro-benzo[d][1,3]oxazin-2-one
CAS13213-95-1
Molecular FormulaC9H9NO2
Molecular Weight163.17 g/mol
Structural Identifiers
SMILESCN1C2=CC=CC=C2COC1=O
InChIInChI=1S/C9H9NO2/c1-10-8-5-3-2-4-7(8)6-12-9(10)11/h2-5H,6H2,1H3
InChIKeyZDFAWZFNQFIYGD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-Methyl-1,4-dihydro-benzo[d][1,3]oxazin-2-one (CAS 13213-95-1): Procurement & Scientific Selection Guide


1-Methyl-1,4-dihydro-benzo[d][1,3]oxazin-2-one (CAS 13213-95-1) is a heterocyclic compound featuring a 1,4-dihydro-2H-3,1-benzoxazin-2-one core with a methyl substitution at the N1 position . This structural motif serves as a critical pharmacophore or synthetic intermediate in multiple therapeutic areas, including non-nucleoside reverse transcriptase inhibitors (NNRTIs) such as efavirenz [1], progesterone receptor (PR) antagonists [2], and factor Xa (FXa) inhibitors [3]. The unsubstituted 1,4-dihydro-benzo[d][1,3]oxazin-2-one scaffold provides a versatile platform for further functionalization at the 4, 6, and 7 positions, enabling access to structurally diverse biologically active analogs.

Why Generic Substitution of 1-Methyl-1,4-dihydro-benzo[d][1,3]oxazin-2-one (CAS 13213-95-1) Fails: Critical SAR Differentiation


The 1,4-dihydro-benzo[d][1,3]oxazin-2-one scaffold is not a uniform commodity; substituent identity and position profoundly alter biological activity and synthetic utility. SAR studies reveal that even minor structural modifications within this class produce divergent pharmacological outcomes [1]. Specifically, methyl substitution at the N1 position can dramatically enhance potency in certain contexts while remaining inactive in others [2]. Furthermore, the oxidation state of the core distinguishes this compound from structurally similar but functionally distinct analogs such as N-methylisatoic anhydride (1-methyl-2H-3,1-benzoxazine-2,4(1H)-dione), which exhibits fundamentally different reactivity due to its 2,4-dione arrangement [3]. Substituting a generic benzoxazinone derivative without precise structural matching risks introducing undesired functional groups, altered electronic properties, or incorrect oxidation states, thereby compromising downstream synthetic routes or biological assay outcomes.

Quantitative Differentiation Evidence for 1-Methyl-1,4-dihydro-benzo[d][1,3]oxazin-2-one (CAS 13213-95-1) Against Structural Analogs


N1-Methyl Substitution Enables Low Nanomolar PR Antagonist Potency in 6-Arylamino Benzoxazinones

In 6-arylamino benzoxazinone series, N1-methyl substitution significantly increased PR antagonist potency relative to unsubstituted parent compounds [1]. The SAR study demonstrated that the 1-methyl group was essential for achieving low nanomolar activity, with compound 12 achieving an IC50 of 5.0 nM in the T47D cell alkaline phosphatase assay [2].

Progesterone Receptor Antagonist Medicinal Chemistry Steroid Receptor Modulation

1,4-Dihydro-2H-3,1-Benzoxazin-2-One Core Demonstrates 9000-Fold FXa Inhibitory Range Across Substitution Patterns

The benzoxazinone scaffold exhibits an exceptionally broad FXa inhibitory range spanning nearly four orders of magnitude depending on substitution pattern [1]. Unoptimized lead compounds displayed an IC50 of 27 μM, whereas rationally designed analogs bearing optimized substituents achieved an IC50 of 3 nM [2]. This 9000-fold potency differential demonstrates that the unadorned core structure alone is insufficient for therapeutic activity.

Factor Xa Inhibition Anticoagulant Development Serine Protease Inhibitor

Purity Grade Differentiation: 95% vs. 98% Specifications Impact Synthetic Reliability

Commercially available batches of 1-methyl-1,4-dihydro-benzo[d][1,3]oxazin-2-one (CAS 13213-95-1) are supplied at two distinct purity specifications: 95% and 98% . The 3% absolute purity differential translates to a 60% reduction in maximum potential impurity burden (5% vs. 2% total impurities).

Chemical Procurement Synthetic Intermediate Quality Specification

Benzoxazinone Core Scaffold Validated Across Three Distinct Therapeutic Targets: NNRTI, PR Antagonist, and FXa Inhibitor

The 1,4-dihydro-2H-3,1-benzoxazin-2-one core has been successfully advanced to clinical evaluation or approved therapeutics across three mechanistically distinct targets. Efavirenz (Sustiva), a 1,4-dihydro-2H-3,1-benzoxazin-2-one derivative, is an FDA-approved NNRTI for HIV treatment [1]. 6-Aryl benzoxazinones demonstrate >80-fold selectivity for PR over glucocorticoid and androgen receptors [2]. Benzoxazinone-based FXa inhibitors achieve nanomolar potency [3].

Scaffold Versatility Drug Discovery Platform Pharmacophore Validation

Oxidation State Distinguishes 1-Methyl-1,4-dihydro-benzo[d][1,3]oxazin-2-one from N-Methylisatoic Anhydride

1-Methyl-1,4-dihydro-benzo[d][1,3]oxazin-2-one (CAS 13213-95-1; C9H9NO2; MW 163.17) differs fundamentally from N-methylisatoic anhydride (CAS 10328-92-4; 1-methyl-2H-3,1-benzoxazine-2,4(1H)-dione; C9H7NO3; MW 177.16) in both molecular formula and oxidation state [1][2]. The 2,4-dione arrangement in N-methylisatoic anhydride confers electrophilic anhydride reactivity at the 4-position, enabling RNA 2'-OH selective acylation in SHAPE technology . The mono-oxo 2-one structure lacks this anhydride functionality and serves different synthetic purposes.

Chemical Differentiation Oxidation State Reactivity Profile

Procurement-Driven Application Scenarios for 1-Methyl-1,4-dihydro-benzo[d][1,3]oxazin-2-one (CAS 13213-95-1)


Nonsteroidal Progesterone Receptor (PR) Antagonist Lead Optimization Programs

Research groups developing nonsteroidal PR antagonists should prioritize this N1-methyl-substituted benzoxazinone core. The 1-methyl group is essential for achieving low nanomolar potency in 6-arylamino benzoxazinone series, as demonstrated by compound 12 (IC50 = 5.0 nM in T47D alkaline phosphatase assay) . Unsubstituted N-H analogs exhibit significantly reduced activity, making the methylated scaffold the appropriate starting point for SAR exploration and lead optimization campaigns targeting PR antagonism with potential selectivity advantages (>80-fold over glucocorticoid and androgen receptors has been demonstrated in related 6-aryl series) .

Serine Protease Inhibitor Discovery (Factor Xa, Thrombin, Factor VIIa)

The 1,4-dihydro-benzo[d][1,3]oxazin-2-one core has been validated as a tunable pharmacophore for serine protease inhibition, with FXa inhibitory potency spanning from 27 μM (unoptimized lead) to 3 nM (rationally optimized analog) . Procurement of the N1-methyl core scaffold enables systematic exploration of substitution patterns at C4, C6, and C7 positions to optimize potency and selectivity for specific serine protease targets. The benzoxazinone scaffold has demonstrated activity against FXa, thrombin, and factor VIIa , supporting broad utility in anticoagulant drug discovery pipelines.

Synthetic Methodology Development and Chemical Biology Tool Synthesis

The 1,4-dihydro-2H-3,1-benzoxazin-2-one scaffold serves as a versatile building block for developing new synthetic methodologies, including visible-light-driven palladium-catalyzed oxy-alkylation reactions and Diels-Alder chemistry via aza-ortho-xylylene intermediates . The N1-methyl group eliminates NH hydrogen bonding, potentially altering reactivity profiles relative to unsubstituted analogs. For chemical biology applications, the mono-oxo 2-one structure provides distinct reactivity compared to the 2,4-dione arrangement of N-methylisatoic anhydride (CAS 10328-92-4), which functions as an electrophilic RNA acylation agent .

High-Precision Multi-Step Synthesis Requiring Minimal Impurity Carryover

For multi-step synthetic sequences where intermediate purity directly impacts downstream yield and final product quality, procurement should prioritize 98% purity grade material over the more commonly available 95% grade . The 60% relative reduction in maximum impurity burden (2% vs. 5% total impurities) can reduce purification requirements, minimize side reactions, and improve overall synthetic efficiency. This consideration is particularly relevant when the benzoxazinone intermediate is used in late-stage functionalization steps or in parallel synthesis libraries where consistent quality is essential for reliable SAR interpretation.

Quote Request

Request a Quote for 1-Methyl-1,4-dihydro-benzo[d][1,3]oxazin-2-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.